![molecular formula C5H8N2O B1623945 1-ethyl-1H-pyrazol-4-ol CAS No. 75702-85-1](/img/structure/B1623945.png)
1-ethyl-1H-pyrazol-4-ol
Overview
Description
1-Ethyl-1H-pyrazol-4-ol is a compound with the molecular weight of 112.13 . It is a liquid at room temperature . The IUPAC name for this compound is 1-ethyl-1H-pyrazol-4-ol .
Molecular Structure Analysis
The molecular structure of 1-ethyl-1H-pyrazol-4-ol consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C5H8N2O/c1-2-7-4-5(8)3-6-7/h3-4,8H,2H2,1H3 .Physical And Chemical Properties Analysis
1-Ethyl-1H-pyrazol-4-ol is a liquid at room temperature . The compound’s molecular weight is 112.13 .Scientific Research Applications
Green Chemistry Applications
A notable study demonstrates the use of 1-ethyl-1H-pyrazol-4-ol derivatives in green chemistry, highlighting an efficient and environmentally friendly synthesis method. Zhou and Zhang (2014) developed a one-pot synthetic protocol for 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s, showcasing high yields, short reaction times, and the reusability of an inexpensive ionic liquid catalyst. This method emphasizes easy workup and the environmental benignancy of the process, aligning with the principles of green chemistry by reducing waste and energy consumption (Zhou & Zhang, 2014).
Medicinal Chemistry Applications
In the field of medicinal chemistry, Banoji et al. (2022) explored the antimicrobial potential of pyrazol-4-yl- and 2H-chromene-based substituted anilines. These compounds demonstrated significant antibacterial and antifungal activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents. Some derivatives also showed promise as fluorescence probes for biological imaging, indicating their utility in both therapeutic and diagnostic applications (Banoji et al., 2022).
Applications in Organic Synthesis
Ghaedi et al. (2015) reported the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, achieved through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This synthesis route highlights the versatility of pyrazole derivatives in creating N-fused heterocycles, which are valuable scaffolds in pharmaceuticals and agrochemicals (Ghaedi et al., 2015).
Applications in Catalysis
Asaumi et al. (2003) discovered that 1-arylpyrazoles undergo regioselective carbonylation in the presence of ruthenium catalysts, highlighting the pyrazole ring's directing effect in C-H bond activation. This study opens up new pathways for the functionalization of pyrazoles, offering a novel approach to synthesize complex molecules with potential applications in catalysis and material science (Asaumi et al., 2003).
Safety and Hazards
The safety information for 1-ethyl-1H-pyrazol-4-ol indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for 1-ethyl-1H-pyrazol-4-ol are not mentioned in the search results, pyrazole derivatives are of significant interest in various fields of science due to their diverse and valuable synthetical, biological, and photophysical properties . The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of pharmacological effects, suggesting that they may interact with multiple targets .
Mode of Action
Pyrazole compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der waals forces .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, often leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight and solubility, suggest that it may be readily absorbed and distributed throughout the body .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may induce various cellular responses .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of the compound .
properties
IUPAC Name |
1-ethylpyrazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-7-4-5(8)3-6-7/h3-4,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWONCMDCEBQRLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426898 | |
Record name | 1-ethyl-1H-pyrazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-pyrazol-4-ol | |
CAS RN |
75702-85-1 | |
Record name | 1-ethyl-1H-pyrazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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